AmelOR11 Receptor Selectivity
In Xenopus oocyte electrophysiology assays expressing the honeybee odorant receptor AmOr11 (the most highly expressed OR in drone antennae), 9-ODA activated the receptor with an EC₅₀ of 280 ± 31 nM [1]. In the same assay system, none of the other seven queen retinue pheromone (QRP) components—including 9-HDA, 10-HDA, 10-HDAA, HOB, HVA, and two additional components—elicited any measurable response [1]. This establishes 9-ODA as the exclusive molecular agonist for the queen pheromone detection channel in A. mellifera drones.
| Evidence Dimension | Olfactory receptor activation potency (EC₅₀) at AmOr11 expressed in Xenopus oocytes |
|---|---|
| Target Compound Data | EC₅₀ = 280 ± 31 nM (9-ODA) |
| Comparator Or Baseline | All seven other QRP components (9-HDA, 10-HDA, 10-HDAA, HOB, HVA, and two additional QRP constituents): no measurable response at any tested concentration |
| Quantified Difference | Essentially infinite selectivity ratio: 9-ODA is the sole agonist; all comparators show zero activation |
| Conditions | Xenopus oocyte two-electrode voltage-clamp electrophysiology; AmOr11 receptor; eight-component QRP panel; also tested against other social pheromones and floral odors with no response. |
Why This Matters
For any experiment requiring selective pharmacological activation or blockade of the queen pheromone detection pathway in Apis mellifera, only (E)-9-ODA—not 9-HDA, 10-HDA, or any other QMP component—will engage AmelOR11; substitution with another QMP component would yield a false negative.
- [1] Wanner KW, Nichols AS, Walden KK, Brockmann A, Luetje CW, Robertson HM. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid. Proc Natl Acad Sci USA. 2007;104(36):14383-14388. doi:10.1073/pnas.0705459104. View Source
